4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Description
Molecular Formula: C₇H₃ClF₃NO₂ Molecular Weight: 225.56 g/mol CAS Number: 1211591-26-2 This compound features a pyridine ring substituted with a chlorine atom at position 4, a trifluoromethyl (CF₃) group at position 5, and a carboxylic acid (-COOH) group at position 2. Its structural uniqueness arises from the electron-withdrawing effects of the Cl and CF₃ groups, which influence its acidity, solubility, and reactivity. It is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-1-5(6(13)14)12-2-3(4)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNYXJDRUJMSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine as a Key Intermediate
An important precursor to 4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is 2-chloro-4-(trifluoromethyl)pyridine. A patented industrially viable method involves:
- Reacting vinyl n-butyl ether with trifluoroacetic anhydride in the presence of an acid-binding agent to form 4-butoxy-1,1,1-trifluoro-3-en-2-one.
- Under inert atmosphere, reacting this intermediate with trimethylphosphonoacetate and a base to yield a mixture of compounds.
- Conversion of this mixture with ammonium acetate to 2-hydroxy-4-trifluoromethylpyridine.
- Chlorination of 2-hydroxy-4-trifluoromethylpyridine using thionyl chloride catalyzed by DMF at reflux to obtain 2-chloro-4-(trifluoromethyl)pyridine.
This method is characterized by mild conditions, stable intermediates, and high yields at each step, making it suitable for scale-up.
Table 1: Key Reaction Conditions and Yields for 2-Chloro-4-(trifluoromethyl)pyridine Synthesis
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| S1 | Vinyl n-butyl ether + trifluoroacetic anhydride | -10°C to 25°C, acid-binding agent | 74.0 | Formation of 4-butoxy trifluoro enone |
| S2 | Reaction with trimethylphosphonoacetate and base | Inert atmosphere, solvent | High | Formation of phosphonate intermediates |
| S3 | Ammonium acetate reaction | Protective atmosphere | High | Formation of 2-hydroxy intermediate |
| S4 | Chlorination with thionyl chloride + DMF catalyst | 110°C reflux, 4 hours | High | Conversion to 2-chloro derivative |
This sequence avoids harsh diazotization and fluorination steps, improving environmental compatibility and cost-efficiency.
Carboxylation to Introduce the 2-Carboxylic Acid Group
Carboxylation at the 2-position of pyridine rings often involves:
- Metalation (e.g., lithiation) at the 2-position followed by carbonation with carbon dioxide.
- Alternatively, oxidation of methyl groups at the 2-position to carboxylic acid.
In the context of trifluoromethyl and chloro substituted pyridines, careful control of reaction conditions is necessary to avoid side reactions and maintain functional group integrity. Specific protocols vary depending on the substitution pattern and starting materials, but generally involve:
- Use of strong bases for directed lithiation.
- Low temperatures to maintain regioselectivity.
- Quenching with CO2 gas or dry ice to install the carboxyl group.
- The patented method for 2-chloro-4-(trifluoromethyl)pyridine synthesis offers a scalable, environmentally friendlier alternative to traditional diazotization and fluorination routes, with yields above 70% in key steps.
- Vapor-phase chlorination/fluorination methods provide industrial-scale options for related trifluoromethylpyridine derivatives, demonstrating the feasibility of complex halogenation sequences.
- Structure-activity relationship studies on trifluoromethylpyridine derivatives emphasize the importance of precise substitution patterns, underlining the need for selective synthetic methods.
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid-mediated enone formation + phosphonate coupling + ammonium acetate + chlorination | Vinyl n-butyl ether, trifluoroacetic anhydride, trimethylphosphonoacetate, ammonium acetate, thionyl chloride, DMF | Mild conditions, high yield, scalable | Requires multiple steps, inert atmosphere |
| Vapor-phase chlorination/fluorination | Chlorination catalysts, fluidized-bed reactor, fluorination gases | Industrial scale, selective halogenation | Complex equipment, high temperature |
| Directed lithiation + carbonation | Strong bases (n-BuLi), CO2 gas, low temperature | Direct carboxylation, regioselective | Sensitive to substituents, moisture sensitive |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation and the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce higher oxidation state compounds .
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid serves as a fundamental building block in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including substitution, oxidation, and coupling reactions. These reactions are crucial for developing new compounds with desired properties in medicinal chemistry and materials science .
Reactivity and Chemical Transformations
The compound can undergo:
- Substitution Reactions: The chloro group can be replaced by other nucleophiles.
- Oxidation and Reduction Reactions: It can participate in redox reactions, leading to different oxidation states.
- Coupling Reactions: The trifluoromethyl group can engage in coupling with other aromatic or aliphatic compounds.
Biological Applications
Development of Bioactive Molecules
In biological research, this compound is used to develop bioactive molecules. Its unique properties allow it to serve as a probe in biochemical studies, aiding in understanding various biological pathways and mechanisms .
Pharmaceutical Intermediates
This compound is also an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for potential therapeutic effects, particularly in treating diseases where fluorinated compounds exhibit enhanced biological activity due to their unique physicochemical properties .
Agrochemical Applications
Pesticides and Herbicides Production
this compound is utilized in the production of agrochemicals, including pesticides and herbicides. The trifluoromethyl group enhances the compound's efficacy as a pest control agent compared to traditional phenyl-containing insecticides. This makes it a valuable component in agricultural chemistry .
Material Science Applications
Organic Light-Emitting Diodes (OLEDs)
The compound has been identified as a potential material for organic light-emitting diodes (OLEDs). Its unique electronic properties can contribute to the development of efficient light-emitting materials, which are crucial for modern display technologies .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of trifluoromethylpyridines in agrochemical applications:
- Enhanced Pest Control: Research indicates that trifluoromethylpyridine derivatives demonstrate superior pest control properties compared to traditional insecticides, making them promising candidates for developing new agrochemicals .
- Pharmaceutical Development: Investigations into the pharmacological properties of derivatives have shown potential anti-inflammatory effects, suggesting that they could be developed into therapeutic agents .
- Material Innovations: Studies on OLEDs have demonstrated that incorporating fluorinated compounds like this one can significantly improve the efficiency and stability of light-emitting devices .
Mechanism of Action
The mechanism of action of 4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group and the chloro group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
- Molecular Formula: C₇H₃ClF₃NO₂
- CAS Number : 80194-68-9
- Key Differences: Substituents at positions 3 (Cl) and 5 (CF₃) vs. 4 (Cl) and 5 (CF₃) in the target compound. Applications: Acts as a degradation by-product of fungicides (e.g., fluopicolide) , whereas the target compound’s applications are less documented but inferred to be in agrochemical synthesis .
5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic Acid
- Synonyms: 5-Chloro-4-(trifluoromethyl)picolinic acid
- CAS Number: Not explicitly listed, but referenced in synthesis requests .
- Key Differences :
Derivatives and Functional Variants
Ethyl 4-Chloro-5-(trifluoromethyl)-2-pyridinecarboxylate
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
Agrochemical Derivatives
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic Acid
Physicochemical and Functional Comparisons
Acidity and Electronic Effects
- Target Compound : The CF₃ group at position 5 exerts an electron-withdrawing effect, increasing the acidity of the -COOH group at position 2.
- 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid : CF₃ at position 4 may further enhance acidity compared to the target compound due to closer proximity to -COOH .
Biological Activity
4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agriculture.
Overview of the Compound
This compound belongs to the class of trifluoromethylpyridines, which are known for their unique physicochemical properties. These properties enable interactions with various biological targets, including enzymes and proteins, leading to diverse cellular effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing the compound to penetrate biological membranes effectively. The key mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical metabolic pathways, which may lead to altered cellular functions.
- Gene Expression Modulation : The compound can influence gene expression, potentially affecting cell proliferation and apoptosis.
Antibacterial Activity
This compound exhibits notable antibacterial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential application in treating resistant bacterial infections .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Chlamydia trachomatis | 50 μg/mL |
Anti-inflammatory Effects
Research indicates that derivatives of this compound can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. The IC50 values for some derivatives are comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μmol) |
|---|---|
| 4-Chloro-5-(trifluoromethyl)pyridine derivative | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
Case Studies
- Antibacterial Screening : A study conducted on a series of pyridine derivatives, including this compound, revealed selective antibacterial activity against Chlamydia trachomatis. The compounds were found to impair bacterial growth without affecting host cell viability, indicating a promising therapeutic profile .
- Inflammation Models : In vivo models assessing paw edema and granuloma formation showed that certain derivatives significantly reduced inflammation markers, supporting their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring and substituent groups have been explored to enhance potency and selectivity against specific pathogens while minimizing toxicity to human cells.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in laboratory settings?
- Methodological Answer :
- Engineering Controls : Ensure proper ventilation (fume hoods) to minimize inhalation exposure. No specific exposure limits are established, but standard precautions for halogenated pyridines apply .
- PPE : Wear nitrile gloves (EN374-compliant), safety goggles with side shields, and lab coats. Use face shields if splashing is possible during large-scale reactions .
- Storage : Store away from strong acids, bases, or oxidizers to prevent hazardous reactions .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Route 1 : Condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization. Palladium catalysts (e.g., Pd/C) in DMF or toluene are used for cross-coupling reactions .
- Route 2 : Direct fluorination/chlorination of pyridine precursors under controlled conditions. For example, trifluoromethylation via halogen exchange using CuI or KF .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency. For example, Pd(OAc)₂ in DMF at 80°C improves regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions in high-temperature steps .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts early .
Q. What analytical techniques are most suitable for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.5 ppm for pyridine protons) .
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and CF₃ bands near 1150 cm⁻¹ .
- Chromatography :
- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time ~12 min at 254 nm) .
Advanced Research Questions
Q. What strategies can address challenges in regioselective functionalization of the pyridine ring?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the carboxylic acid) to steer electrophilic substitution to C-5 .
- Metal-Mediated Coupling : Use Pd-catalyzed C-H activation for selective trifluoromethylation at C-5, leveraging steric and electronic effects .
- Computational Modeling : DFT calculations to predict reactivity trends (e.g., Fukui indices for electrophilic attack sites) .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for derivatives in medicinal chemistry?
- Methodological Answer :
- Derivative Synthesis : Modify the carboxylic acid (e.g., esterification, amidation) and compare bioactivity .
- Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding studies .
- Data Analysis : Multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. What methodologies resolve contradictory data from different synthetic or analytical approaches?
- Methodological Answer :
- Cross-Validation : Compare NMR data with X-ray crystallography (if single crystals are obtainable) to confirm regiochemistry .
- Reproducibility Checks : Replicate reactions under inert atmospheres (Argon) to rule out oxidation artifacts .
- Collaborative Studies : Share samples with independent labs for parallel HPLC-MS analysis to verify purity discrepancies .
Q. What are best practices for developing HPLC methods to separate this compound from structurally similar impurities?
- Methodological Answer :
- Column Selection : Use chiral columns (e.g., Chiralpak AD-H) for enantiomeric separation or C18 for polar impurities .
- Mobile Phase Optimization : Adjust pH (2.5–3.5 with formic acid) to enhance peak resolution of carboxylic acid derivatives .
- Detection : UV at 210 nm for carboxylic acids; MS/MS for low-abundance byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
